3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a dihydropyridine core, which is a common motif in many pharmacologically active molecules, particularly calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are:
Condensation Reaction: The reaction starts with the condensation of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with 2-phenylethyl azide in the presence of a copper(I) catalyst to form the triazole ring.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridine core.
Esterification: The final step involves esterification to introduce the ethyl groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine to tetrahydropyridine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine or triazole derivatives depending on the reagents used.
Scientific Research Applications
3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The dihydropyridine core is known to bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Felodipine: Similar to nifedipine but with a longer duration of action.
Uniqueness
3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the triazole ring, which can impart additional biological activities and improve the pharmacokinetic properties of the compound. This structural feature distinguishes it from other dihydropyridine derivatives and may offer advantages in specific therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-5-30-22(28)19-15(3)24-16(4)20(23(29)31-6-2)21(19)18-14-27(26-25-18)13-12-17-10-8-7-9-11-17/h7-11,14,21,24H,5-6,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCSZLBSSNCTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=N2)CCC3=CC=CC=C3)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.